2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Glutathionyl-S-methylindole is a metabolite of 3-methylindole, a compound known for its selective toxicity in the respiratory tract. This compound is formed through the conjugation of 3-methylindole with glutathione, a tripeptide consisting of glutamine, cysteine, and glycine. The formation of 3-glutathionyl-S-methylindole is significant in the context of detoxification processes in the body, particularly in the liver and respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-glutathionyl-S-methylindole typically involves the reaction of 3-methylindole with glutathione in the presence of a suitable catalyst. One common method includes the use of NADPH and glutathione-fortified microsomal reactions . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal yield and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of indole derivatives generally involves scalable processes such as the Bartoli reaction and Heck coupling reaction . These methods can be adapted for the production of 3-glutathionyl-S-methylindole, ensuring consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-methyloxindole and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, 3-methylindole.
Substitution: Substitution reactions involving nucleophiles can modify the indole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include 3-methyloxindole, indole-3-carbinol, and various glutathione conjugates .
Scientific Research Applications
3-Glutathionyl-S-methylindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-glutathionyl-S-methylindole involves its formation through the conjugation of 3-methylindole with glutathione. This process is catalyzed by enzymes such as cytochrome P450 . The compound exerts its effects by participating in detoxification pathways, where it helps neutralize reactive intermediates and prevent cellular damage . The molecular targets include various enzymes involved in oxidative stress response and detoxification .
Comparison with Similar Compounds
3-Methylindole: The parent compound, known for its selective toxicity in the respiratory tract.
Indole-3-carbinol: A metabolite formed from the oxidation of 3-methylindole, with significant biological activity.
3-Methyloxindole: Another oxidation product of 3-methylindole, involved in various biochemical pathways.
Uniqueness: 3-Glutathionyl-S-methylindole is unique due to its role in detoxification processes and its formation through glutathione conjugation. This distinguishes it from other indole derivatives, which may not participate in similar detoxification pathways .
Properties
Molecular Formula |
C19H24N4O6S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29)/t12-,14?/m0/s1 |
InChI Key |
RCGWMDKQQCLMSA-NBFOIZRFSA-N |
Isomeric SMILES |
CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.